Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
Brand Name: Vulcanchem
CAS No.: 119181-08-7
VCID: VC20851028
InChI: InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1
SMILES: C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O
Molecular Formula: C22H16O3
Molecular Weight: 328.4 g/mol

Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide

CAS No.: 119181-08-7

Cat. No.: VC20851028

Molecular Formula: C22H16O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide - 119181-08-7

Specification

CAS No. 119181-08-7
Molecular Formula C22H16O3
Molecular Weight 328.4 g/mol
IUPAC Name (18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol
Standard InChI InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1
Standard InChI Key ICNAMIKDCKTULS-LNRXMEIDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O
SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator